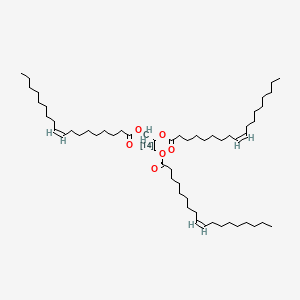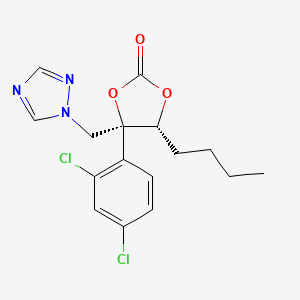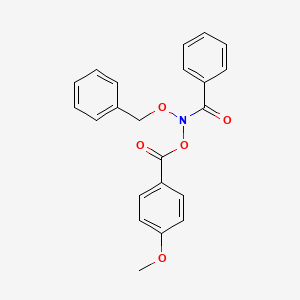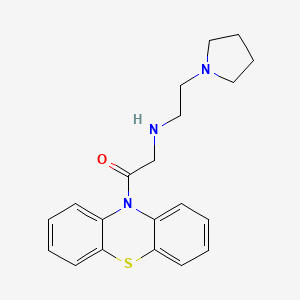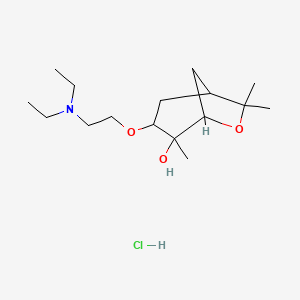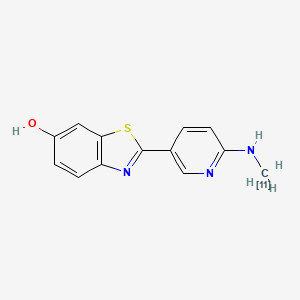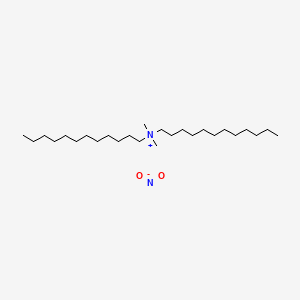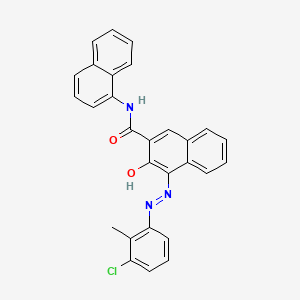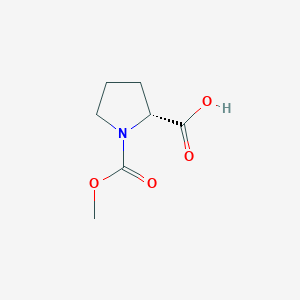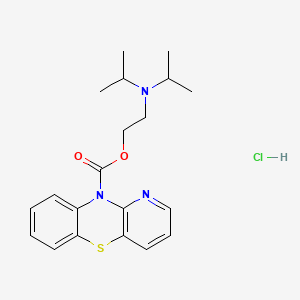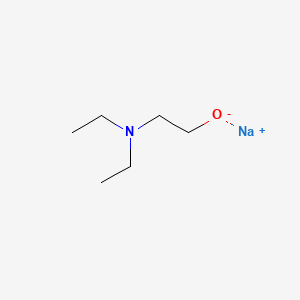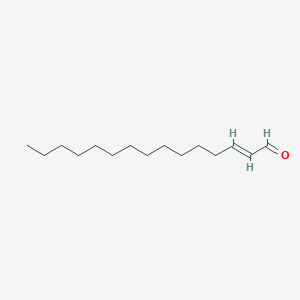
2-Pentadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecenal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentadecenal can be synthesized through various methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-tetradecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-tetradecene, followed by the reduction of the resulting aldehyde to form this compound .
Chemical Reactions Analysis
Types of Reactions
2-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pentadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 2-pentadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Pentadecenoic acid
Reduction: 2-Pentadecen-1-ol
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
2-Pentadecenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, playing a role in communication and mating behaviors.
Medicine: Research has explored its potential as an antimicrobial agent.
Industry: It is used in the fragrance industry due to its distinctive odor
Mechanism of Action
The mechanism of action of 2-Pentadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to changes in behavior. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
2-Pentadecenal can be compared with other similar compounds such as:
2-Hexadecenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Similar in structure but with a shorter carbon chain.
2-Decenal: Another unsaturated aldehyde with a shorter carbon chain.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct chemical and biological properties .
Properties
CAS No. |
96360-08-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(E)-pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |
InChI Key |
MLTULPRRIKTZBN-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


